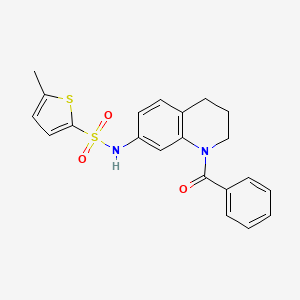![molecular formula C18H16N4OS B6566914 2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-41-2](/img/structure/B6566914.png)
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are known for their varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds like 2-amino-5-mercapto-1,3,4-thiadiazoles have been synthesized using various methods . For instance, one method involves the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis and characterization of 1,3,4-thiadiazole derivatives, including our compound of interest, involved UV, FT-IR, 13C-NMR, and 1H-NMR methods . These derivatives were screened for antibacterial activity against several bacterial strains, including Enterobacter aerogenes , Escherichia coli , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Staphylococcus aureus , and Listeria monocytogenes . Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .
Antitumor Properties
In the pursuit of potent antitumor agents, researchers synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. These derivatives demonstrated promise, particularly against the K562 chronic myelogenous leukemia cell line expressing the Bcr-Abl tyrosine kinase .
Anticancer Activities
The 2-amino-1,3,4-thiadiazole structure serves as a foundation for developing anticancer agents. These compounds exhibit antitumor properties in both in vitro and in vivo models, targeting diverse molecular pathways .
Leukemia Treatment
2-amino-1,3,4-thiadiazole itself has potential for treating leukemia. It reduces adenine and guanine ribonucleotide levels, making it a valuable candidate for leukemia therapy .
Synthesis of Derivatives
The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has led to the preparation of a new series of derivatives. Researchers have explored Michael addition reactions with α,β-unsaturated compounds, expanding the compound’s versatility .
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit various biological activities due to the presence of n–c–s– moiety . These compounds have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit various biological activities due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It has been suggested that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its bioavailability.
Result of Action
It has been shown that many 1,3,4-thiadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability , which could potentially influence its action under various environmental conditions.
Propiedades
IUPAC Name |
2-(3,4-dimethylanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-10-4-7-15-14(8-10)16(23)22-18(20-15)24-17(21-22)19-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPLHSTHVLHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566840.png)
![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)
![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)
![methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566853.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566884.png)
![2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566901.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)
![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)
![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)